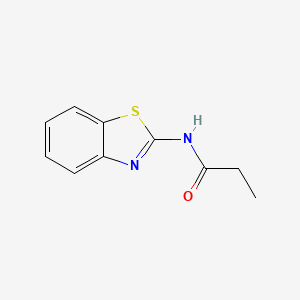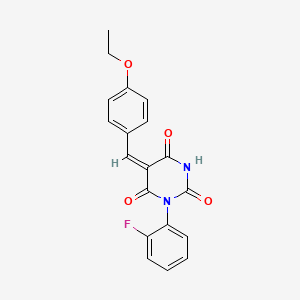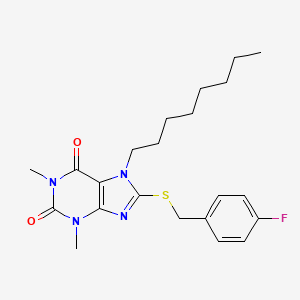
N-(1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)propanamide, also known by its chemical formula C10H10N2OS, is a compound with a benzothiazole ring system. It features a benzene ring fused to a thiazole ring, and an amide functional group. The compound’s structure is as follows:
Structure: C10H10N2OS
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for N-(1,3-benzothiazol-2-yl)propanamide. One common method involves the reaction of 2-aminobenzothiazole with propionyl chloride or propionic anhydride. The reaction proceeds under mild conditions, typically in an organic solvent such as dimethylformamide (DMF). The amide linkage forms during this process.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up for commercial purposes. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Analyse Chemischer Reaktionen
Reactivity:: N-(1,3-benzothiazol-2-yl)propanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the benzothiazole ring or the amide group are possible.
Propionyl chloride or propionic anhydride: Used for amide bond formation.
Oxidizing agents (e.g., hydrogen peroxide): Employed in oxidation reactions.
Reducing agents (e.g., sodium borohydride): Used for reduction processes.
Major Products:: The specific products formed depend on reaction conditions and reagents. Oxidation may yield nitro-substituted derivatives, while reduction could lead to amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)propanamide finds applications in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other valuable molecules.
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(13)12-10-11-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
RYWYJGXIHQNKFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)
![13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652747.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![(2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11652764.png)
![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)

